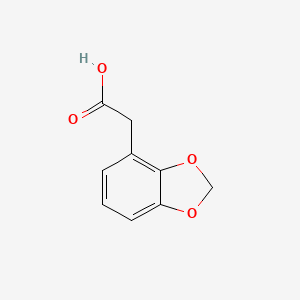

1,3-Benzodioxol-4-ylacetic acid

Description

BenchChem offers high-quality 1,3-Benzodioxol-4-ylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxol-4-ylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)4-6-2-1-3-7-9(6)13-5-12-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLXDCHSJLNMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434844 | |

| Record name | 1,3-benzodioxol-4-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100077-49-4 | |

| Record name | 1,3-benzodioxol-4-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Spectroscopic Characterization of Benzodioxole Acetic Acids for Researchers and Drug Development Professionals

A Note on Isomeric Specificity: This guide focuses on the spectroscopic characterization of benzodioxole acetic acids, a class of compounds with significant interest in medicinal chemistry. While the primary topic of interest is 1,3-Benzodioxol-4-ylacetic acid (CAS 100077-49-4), publicly available, experimentally derived spectroscopic data for this specific isomer is limited. To provide a comprehensive and data-rich technical resource, this document will utilize the well-characterized and structurally similar isomer, 1,3-Benzodioxol-5-ylacetic acid (also known as homopiperonylic acid, CAS 2861-28-1), as a representative example. The principles of spectroscopic interpretation and the experimental methodologies described herein are directly applicable to the analysis of the 4-yl isomer and other related derivatives.

Introduction

1,3-Benzodioxole acetic acids are organic compounds featuring a benzodioxole core with an acetic acid moiety attached to the benzene ring. The position of the acetic acid group significantly influences the molecule's chemical and biological properties, making unambiguous structural confirmation paramount. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and verify the structure of these compounds, presented from the perspective of a Senior Application Scientist. Our focus is to not only present the data but to explain the underlying principles that guide experimental design and data interpretation, ensuring scientific integrity and fostering a deeper understanding of these powerful analytical methods.

Chemical Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Below is the chemical structure of our representative compound, 1,3-Benzodioxol-5-ylacetic acid.

Figure 1: Chemical structure of 1,3-Benzodioxol-5-ylacetic acid.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

A. Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| 6.77 | Doublet | 1H | Ar-H |

| 6.75 | Singlet | 1H | Ar-H |

| 6.65 | Doublet | 1H | Ar-H |

| 5.94 | Singlet | 2H | -O-CH₂-O- |

| 3.53 | Singlet | 2H | -CH₂-COOH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

B. Interpretation and Field-Proven Insights

The ¹H NMR spectrum of 1,3-Benzodioxol-5-ylacetic acid provides a clear fingerprint of its structure.

-

Carboxylic Acid Proton: The broad singlet observed at a significantly downfield chemical shift (typically >10 ppm) is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange. The integration of this peak corresponds to a single proton.

-

Aromatic Protons: The signals in the aromatic region (6.6-6.8 ppm) correspond to the three protons on the benzene ring. The substitution pattern of the 5-isomer gives rise to this characteristic pattern. In contrast, the 4-isomer would be expected to show a different splitting pattern, likely an AMX spin system, which would be readily distinguishable.

-

Methylene Dioxy Protons: The sharp singlet at approximately 5.94 ppm, integrating to two protons, is a hallmark of the methylenedioxy group (-O-CH₂-O-). This is a key indicator of the benzodioxole core.

-

Methylene Protons of the Acetic Acid Group: The singlet at around 3.53 ppm, integrating to two protons, is assigned to the methylene group adjacent to the carboxylic acid and the aromatic ring. Its singlet nature indicates no adjacent protons to couple with.

C. Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 1,3-Benzodioxol-5-ylacetic acid.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it allows for the observation of the acidic proton, which may exchange with trace water in other solvents.[1]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the instrument is calibrated to the solvent signal.[2]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (or more for dilute samples)

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

A. Data Summary

| Chemical Shift (δ) ppm | Assignment |

| ~176 | -COOH |

| ~148 | Ar-C (quaternary, attached to O) |

| ~146 | Ar-C (quaternary, attached to O) |

| ~128 | Ar-C (quaternary, attached to CH₂) |

| ~122 | Ar-CH |

| ~109 | Ar-CH |

| ~108 | Ar-CH |

| ~101 | -O-CH₂-O- |

| ~41 | -CH₂-COOH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

B. Interpretation and Field-Proven Insights

-

Carbonyl Carbon: The signal at the most downfield position (~176 ppm) is characteristic of a carboxylic acid carbonyl carbon.

-

Aromatic Carbons: The signals between ~108 and ~148 ppm correspond to the six carbons of the benzene ring. The two quaternary carbons attached to the oxygen atoms of the dioxole ring are the most deshielded. The quaternary carbon attached to the acetic acid side chain is also identifiable. The three protonated aromatic carbons appear at higher field strengths.

-

Methylenedioxy Carbon: The signal at approximately 101 ppm is characteristic of the carbon in the -O-CH₂-O- group.

-

Methylene Carbon: The aliphatic carbon of the -CH₂- group in the acetic acid side chain appears at the most upfield position, around 41 ppm.

C. Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Instrument Setup and Data Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹³C-¹H couplings are removed, resulting in a single sharp peak for each unique carbon atom.

-

Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans is required compared to ¹H NMR.

-

Typical parameters for a 100 MHz (for ¹³C) spectrometer include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 or more, depending on the sample concentration.

-

-

-

Data Processing: The processing steps are similar to those for ¹H NMR (Fourier transform, phasing, and calibration).

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

A. Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch |

| ~1040 | Strong | C-O stretch (dioxole) |

B. Interpretation and Field-Proven Insights

-

O-H Stretch: The very broad absorption band in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid group.

-

Aromatic C=C Stretches: The absorptions in the 1600-1480 cm⁻¹ region are typical for carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretches: The strong bands in the fingerprint region, particularly around 1250 cm⁻¹ and 1040 cm⁻¹, are associated with the C-O stretching vibrations of the carboxylic acid and the ether linkages of the dioxole ring, respectively.

C. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.[3]

-

Sample Preparation:

-

Place a small amount of the solid 1,3-Benzodioxol-5-ylacetic acid directly onto the ATR crystal. No extensive sample preparation is required.

-

-

Instrument Setup and Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and correlate them to the functional groups in the molecule.

-

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm the molecular formula and provide structural clues.

A. Data Summary (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺˙ (Molecular Ion) |

| 135 | High | [M - COOH]⁺ |

| 136 | Moderate | [M - CO₂]⁺˙ |

B. Interpretation and Field-Proven Insights

-

Molecular Ion Peak: The peak at m/z 180 corresponds to the molecular weight of 1,3-Benzodioxol-5-ylacetic acid (C₉H₈O₄), confirming its molecular formula. This is the most critical piece of information from the mass spectrum.

-

Fragmentation Pattern: In EI-MS, the molecular ion can fragment in characteristic ways. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 135. Another possible fragmentation is the loss of carbon dioxide (-CO₂, 44 Da), resulting in a fragment at m/z 136. These fragmentation patterns are consistent with the proposed structure.

C. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

For a solid sample with sufficient volatility, it can be introduced via a direct insertion probe.

-

Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[4]

-

-

Instrument Setup and Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the major fragment ions to gain structural information and confirm the identity of the compound.

-

V. Integrated Spectroscopic Analysis Workflow

A comprehensive and confident structure elucidation is achieved by integrating the data from all spectroscopic techniques. The following workflow illustrates this synergistic approach.

Figure 2: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of 1,3-benzodioxole acetic acids is a systematic process that relies on the complementary nature of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By following robust experimental protocols and applying sound principles of spectral interpretation, researchers can unambiguously determine the structure of these and other related molecules. This guide provides a framework for this process, emphasizing the causality behind experimental choices and the logic of data integration, thereby upholding the principles of scientific integrity and enabling confident drug discovery and development.

References

-

Chemistry LibreTexts. The 1H-NMR experiment. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 584574, 1,3-Benzodioxole-5-acetic acid, ethyl ester. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

Sources

An In-Depth Technical Guide to 1,3-Benzodioxol-4-ylacetic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxol-4-ylacetic acid, also known as 2-(benzo[d][1]dioxol-4-yl)acetic acid, is a notable organic compound with the chemical formula C₉H₈O₄. It belongs to the benzodioxole class of compounds, which are characterized by a methylenedioxy functional group attached to a benzene ring. This structural motif is found in a variety of naturally occurring and synthetic molecules with diverse biological activities. The acetic acid moiety at the 4-position of the benzodioxole ring imparts specific chemical reactivity and potential for further functionalization, making it a valuable building block in organic synthesis.

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 1,3-Benzodioxol-4-ylacetic acid, with a particular focus on its relevance in pharmaceutical research and development.

Chemical Structure and Properties

The molecular structure of 1,3-Benzodioxol-4-ylacetic acid consists of a 1,3-benzodioxole core with an acetic acid group attached to the 4-position of the benzene ring.

graph "1,3-Benzodioxol-4-ylacetic_acid_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Figure 2: A plausible synthetic pathway for 1,3-Benzodioxol-4-ylacetic acid.

Experimental Protocol: A Plausible Synthetic Approach

The following protocol outlines a potential multi-step synthesis of 1,3-Benzodioxol-4-ylacetic acid starting from 4-methyl-1,3-benzodioxole. This is a conceptual workflow and requires experimental validation.

Step 1: Side-chain Bromination of 4-Methyl-1,3-benzodioxole

-

Rationale: This step introduces a reactive handle on the methyl group, making it amenable to nucleophilic substitution. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination under radical conditions.

-

Procedure:

-

Dissolve 4-methyl-1,3-benzodioxole in a suitable non-polar solvent (e.g., carbon tetrachloride).

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide).

-

Reflux the mixture with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.

-

Remove the solvent under reduced pressure to obtain crude 4-(bromomethyl)-1,3-benzodioxole, which may be purified by column chromatography.

Step 2: Cyanation of 4-(Bromomethyl)-1,3-benzodioxole

-

Rationale: This step introduces a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid.

-

Procedure:

-

Dissolve the 4-(bromomethyl)-1,3-benzodioxole in a polar aprotic solvent (e.g., dimethylformamide or acetone).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-(1,3-Benzodioxol-4-yl)acetonitrile.

Step 3: Hydrolysis of 2-(1,3-Benzodioxol-4-yl)acetonitrile

-

Rationale: The final step involves the conversion of the nitrile group to a carboxylic acid through hydrolysis. This can be achieved under either acidic or basic conditions.

-

Procedure (Acidic Hydrolysis):

-

Add the 2-(1,3-Benzodioxol-4-yl)acetonitrile to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and pour it onto ice.

-

The precipitated solid, 1,3-Benzodioxol-4-ylacetic acid, can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the purified product.

Applications in Drug Development and Research

The primary and most significant application of 1,3-Benzodioxol-4-ylacetic acid in the pharmaceutical industry is its use as a pharmaceutical reference standard for Tadalafil . Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) and is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][3][4][5]

As a reference standard, 1,3-Benzodioxol-4-ylacetic acid plays a crucial role in:

-

Quality Control: It is used to identify and quantify impurities in Tadalafil active pharmaceutical ingredient (API) and formulated drug products.[2]

-

Analytical Method Development and Validation: It serves as a critical component in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the quality assessment of Tadalafil.

-

Stability Testing: It is employed in stability studies of Tadalafil to monitor for the formation of related impurities over time.

The structural similarity of the benzodioxole moiety to certain neuroactive substances also suggests its potential as a scaffold in the design and synthesis of novel bioactive molecules targeting the central nervous system.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1,3-Benzodioxol-4-ylacetic acid. It is intended for laboratory and analytical use only and is not for human or animal consumption. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use for detailed information on hazards, handling, and disposal.

Conclusion

1,3-Benzodioxol-4-ylacetic acid is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a key reference standard in the quality control of the widely used drug, Tadalafil. Its unique chemical structure, characterized by the 1,3-benzodioxole nucleus and an acetic acid side chain, provides a platform for further chemical modifications and explorations in medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its critical application in drug development, offering valuable insights for researchers and scientists in the field.

References

-

MySkinRecipes. 2-(Benzo[d][1]dioxol-5-yl)acetic acid. [Link]

-

ResearchGate. Synthesis of 2-(benzo[d][1]dioxol-5-yloxy)acetic acid (i). [Link]

- Google Patents.

-

ResearchGate. Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. [Link]

-

ACS Omega. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Pharmaffiliates. Tadalafil-impurities. [Link]

- Google Patents.

-

MDPI. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. [Link]

-

Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

PubChem. Tadalafil. [Link]

-

PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. [Link]

-

MDPI. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). [Link]

-

MySkinRecipes. 2-(Benzo[d][1]dioxol-4-yl)-2-oxoacetic acid. [Link]

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 6. 2-(Benzo[d][1,3]dioxol-5-yl)acetic acid [myskinrecipes.com]

The Biological Frontier of 1,3-Benzodioxole Acetic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Versatile 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a privileged structure in medicinal chemistry and natural products.[1] Found in numerous natural compounds, this scaffold is a key pharmacophore that imparts a diverse range of biological activities.[1] While extensive research has explored derivatives with substitutions at the 5-position of the benzodioxole ring, the biological landscape of derivatives of 1,3-Benzodioxol-4-ylacetic acid remains a less explored, yet potentially fruitful, area of investigation. This guide aims to provide an in-depth technical overview of the biological activities of 1,3-benzodioxole acetic acid derivatives, drawing from the wealth of information on closely related isomers to illuminate the potential of this compound class. We will delve into their synthesis, antitumor, auxin-like, and antimicrobial properties, providing both mechanistic insights and practical experimental protocols for researchers, scientists, and drug development professionals.

Synthetic Pathways to 1,3-Benzodioxole Acetic Acid Derivatives

The synthesis of 1,3-benzodioxole acetic acid derivatives typically commences from commercially available precursors like 1,3-benzodioxole-5-acetonitrile. A common route to obtaining the methyl ester of 1,3-benzodioxole-5-acetic acid involves the reaction of the corresponding acetonitrile with a methanol solution of hydrochloric acid.[2] Further derivatization can be achieved through various organic reactions, including Friedel-Crafts acylation to introduce ketoester functionalities.[2]

A representative synthetic scheme for generating a library of 1,3-benzodioxole derivatives is depicted below. This multi-step synthesis allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships.[3]

Caption: A generalized synthetic workflow for creating a diverse library of 1,3-benzodioxole acetic acid derivatives.

Antitumor Activity: Unveiling Novel Anti-Cancer Agents

Derivatives of the 1,3-benzodioxole scaffold have demonstrated significant potential as antitumor agents.[2] Notably, certain derivatives of 1,3-benzodioxole-5-acetic acid have exhibited potent growth inhibitory activity against a broad panel of human cancer cell lines.[2]

Mechanism of Action: Inducing Oxidative Stress and Apoptosis

The antitumor mechanism of some 1,3-benzodioxole derivatives is linked to the inhibition of the thioredoxin (Trx) system.[4] The Trx system is a key antioxidant system in cells and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[4] By inhibiting this system, these compounds can induce oxidative stress, leading to the initiation of apoptosis (programmed cell death).[4]

Caption: Proposed mechanism of antitumor activity via inhibition of the thioredoxin system.

Quantitative Analysis of Antitumor Activity

The in vitro antitumor activity of these compounds is often quantified using metrics such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).

| Compound ID | Cancer Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |

| 8 | Leukemia (MOLT-4) | ~0.95 | - | - | [2] |

| 8 | CNS Cancer (SF-295) | ~0.74 | - | - | [2] |

| 8 | Melanoma (SK-MEL-5) | ~0.23 | ~1.66 | - | [2] |

| 4g | Leukemia (MOLT-4) | - | 84.19% inhibition | - | [3] |

| 4p | CNS Cancer (SF-295) | - | 72.11% inhibition | - | [3] |

| Note: Data for compound 8 (6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester) is presented as -log10(Molar concentration), converted here for clarity. Data for 4g and 4p are presented as percent inhibition at a single concentration. |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

1,3-Benzodioxole acetic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ values.

Auxin-like Activity: A New Frontier in Plant Growth Regulation

Synthetic auxins are widely used in agriculture to promote root growth and overall plant development.[3][7][8] Derivatives of 1,3-benzodioxole have emerged as a promising new class of auxin receptor agonists, exhibiting significant root growth-promoting activity.[7][8]

Mechanism of Action: Targeting the TIR1 Auxin Receptor

The auxin-like activity of these compounds is mediated through the canonical auxin signaling pathway.[7] They act as agonists of the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) auxin receptor.[7] Binding of the 1,3-benzodioxole derivative to TIR1 leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that promote root growth and development.[7]

Caption: Mechanism of auxin-like activity through the TIR1 receptor pathway.

Quantitative Analysis of Root Growth Promotion

The efficacy of these compounds as plant growth regulators can be assessed by measuring their effect on primary root elongation and lateral root formation.

| Compound | Plant Species | Concentration (µM) | Primary Root Elongation (% increase) | Reference |

| K-10 | Oryza sativa | 1 | 34.4 | [3] |

| K-10 | Oryza sativa | 5 | 65.1 | [3] |

| NAA (control) | Oryza sativa | 0.005 | 5.8 | [3] |

| Note: K-10 is a derivative of N-(benzo[d][7]dioxol-5-yl)-2-(one-benzylthio) acetamide. |

Experimental Protocol: Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles.

Materials:

-

Oat seeds (Avena sativa)

-

Petri dishes and filter paper

-

Test solutions of 1,3-benzodioxole acetic acid derivatives at various concentrations

-

Control solution (buffer)

-

Ruler or digital caliper

Procedure:

-

Seed Germination: Germinate oat seeds in the dark for 3-4 days until the coleoptiles are 2-3 cm long.

-

Coleoptile Sectioning: Under a dim green light, excise 10 mm segments from the coleoptiles, 3 mm below the tip.

-

Incubation: Place the coleoptile segments in petri dishes containing the test solutions and the control solution.

-

Measurement: Incubate the petri dishes in the dark for 24 hours. Measure the final length of the coleoptile segments.

-

Data Analysis: Calculate the elongation (final length - initial length) for each concentration and compare it to the control.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[9][10] Derivatives of 1,3-benzodioxole have shown promise as a scaffold for the development of new antibacterial and antifungal compounds.[9]

Mechanism of Action: Targeting Essential Bacterial Processes

While the exact mechanisms for many 1,3-benzodioxole derivatives are still under investigation, related heterocyclic compounds like 1,3,4-oxadiazoles are known to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[9] It is plausible that 1,3-benzodioxole derivatives exert their antimicrobial effects through similar mechanisms, disrupting vital cellular processes in bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: A typical workflow for the discovery and development of biologically active compounds.

Conclusion and Future Directions

The 1,3-benzodioxole acetic acid scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents and agricultural chemicals. The derivatives discussed in this guide have demonstrated significant antitumor, auxin-like, and antimicrobial activities. While much of the detailed research has focused on the 5-substituted isomers, the foundational principles and methodologies outlined here provide a robust framework for the exploration of 1,3-Benzodioxol-4-ylacetic acid derivatives. Future research should focus on the targeted synthesis and biological evaluation of the 4-ylacetic acid isomers to fully elucidate their therapeutic and agrochemical potential. In-depth mechanistic studies and structure-activity relationship analyses will be crucial for the optimization of lead compounds and their progression into preclinical and clinical development.

References

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

-

Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy. [Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed Central (PMC). [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

-

MTT (Assay protocol). Protocols.io. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

Sources

- 1. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. rr-asia.woah.org [rr-asia.woah.org]

The Versatile Precursor: Harnessing 1,3-Benzodioxol-4-ylacetic Acid in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,3-benzodioxole moiety stands out as a "privileged scaffold"—a molecular framework that is a recurring component in a multitude of biologically active compounds.[1][2] This bicyclic system is prevalent in numerous natural products and has been ingeniously incorporated into synthetic drugs targeting a wide array of diseases. At the heart of manipulating this scaffold is the precursor, 1,3-Benzodioxol-4-ylacetic acid . Its true value lies not just in the benzodioxole core, but in the strategically placed acetic acid side chain. This functional group serves as a versatile chemical handle, enabling chemists to engage in a diverse range of synthetic transformations, from straightforward amide couplings to complex multicomponent reactions.

This guide provides an in-depth exploration of 1,3-Benzodioxol-4-ylacetic acid as a pivotal starting material. We will dissect its synthesis, explore its application in powerful synthetic methodologies like the Ugi reaction, and survey the landscape of therapeutic agents that have been developed from its derivatives, including isoquinolines, heterocyclic analogs, and kinase inhibitors. This document is designed for the practicing researcher, offering not just protocols, but the underlying chemical logic and strategic insights needed to leverage this precursor in the quest for novel therapeutics.

Part 1: Synthesis of the Core Precursor

The accessibility of a precursor is paramount to its utility. The synthesis of 1,3-Benzodioxol-4-ylacetic acid is a robust and high-yielding process, typically achieved through the hydrolysis of its corresponding methyl ester. This straightforward approach ensures a reliable supply of the core material for subsequent derivatization.

Protocol 1: Synthesis via Saponification

This protocol details the hydrolysis of methyl benzo[d][3][4]dioxole-4-carboxylate to yield the target acid. The fundamental principle is saponification, where a strong base (potassium hydroxide) nucleophilically attacks the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl benzo[d][3][4]dioxole-4-carboxylate (1.0 eq) in methanol (approx. 20 mL per gram of ester).

-

Base Addition: To the stirred solution, add a 2.0 M aqueous solution of potassium hydroxide (KOH) (1.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

-

Solvent Removal: Reduce the volume of the reaction mixture by approximately 75% using a rotary evaporator.

-

Acidification: Dilute the concentrated mixture with water and adjust the pH to ~3 by the dropwise addition of 2.0 M hydrochloric acid (HCl). This step is critical as it protonates the potassium carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and diethyl ether to remove any remaining inorganic salts and unreacted starting material.

-

Drying: Dry the resulting beige solid in a vacuum oven to yield 1,3-benzodioxole-4-carboxylic acid.[3] (Note: This reference describes the synthesis of the corresponding carboxylic acid, not the acetic acid derivative. The principle of saponification is identical).

Causality and Insights:

-

Choice of Base: KOH is a strong, inexpensive base that effectively drives the hydrolysis to completion.

-

Solvent System: The methanol/water system ensures the solubility of both the organic ester and the inorganic base, creating a homogenous reaction environment for efficient reaction kinetics.

-

Acidification Control: Careful pH adjustment is crucial. Over-acidification can lead to unwanted side reactions, while insufficient acidification will result in a poor yield as the product remains in its salt form.

Workflow for Precursor Synthesis

The following diagram illustrates the straightforward chemical transformation from the ester to the final acid precursor.

Caption: Synthetic pathway from the methyl ester to the target acetic acid.

Part 2: A Key Component in Multicomponent Reactions (MCRs)

The true synthetic power of 1,3-Benzodioxol-4-ylacetic acid is unleashed in multicomponent reactions (MCRs), which allow for the construction of complex, drug-like molecules in a single, efficient step. The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry and provides an ideal platform for this precursor.[5]

The Ugi reaction combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide, a scaffold that mimics peptide structures.[6][7] Our precursor serves as the carboxylic acid component, embedding the valuable 1,3-benzodioxole moiety directly into the final product.

The Ugi Reaction Mechanism

Understanding the mechanism is key to appreciating the reaction's efficiency. All steps are reversible except for the final Mumm rearrangement, which acts as the thermodynamic sink that drives the entire sequence to completion.[6]

-

Imine Formation: The aldehyde and amine condense to form an imine, with the loss of a water molecule.

-

Protonation: The carboxylic acid protonates the imine, forming an activated iminium ion.

-

Nucleophilic Attack (I): The isocyanide, with its nucleophilic carbon terminus, attacks the iminium ion to form a nitrilium ion intermediate.

-

Nucleophilic Attack (II): The carboxylate anion then attacks the nitrilium ion.

-

Mumm Rearrangement: An intramolecular acyl transfer from the oxygen to the nitrogen occurs, yielding the stable bis-amide final product.[6]

Caption: The mechanism of the Ugi four-component reaction (Ugi-4CR).

Protocol 2: General Procedure for an Ugi Reaction

This protocol provides a template for using 1,3-Benzodioxol-4-ylacetic acid in a Ugi reaction to generate a diverse library of peptidomimetics.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable vial, combine the amine (1.0 eq), the aldehyde (1.0 eq), and 1,3-Benzodioxol-4-ylacetic acid (1.0 eq) in a polar aprotic solvent such as methanol (MeOH) or dimethylformamide (DMF) to achieve a high concentration (0.5 M - 2.0 M).[6]

-

Stirring: Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.

-

Isocyanide Addition: Add the isocyanide component (1.0-1.2 eq) to the mixture. The reaction is often exothermic and typically proceeds to completion within minutes to a few hours.[6]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials and the formation of the product.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified using standard techniques such as column chromatography on silica gel or preparative HPLC to isolate the desired bis-amide product.

Causality and Insights:

-

High Concentration: The Ugi reaction is favored at high reactant concentrations, which drives the equilibrium towards the product.[6]

-

Solvent Choice: Polar solvents like methanol are effective at solvating the ionic intermediates formed during the reaction.

-

Diversity-Oriented Synthesis: The power of this reaction lies in its ability to rapidly generate a large number of distinct products by simply varying the four starting components, making it ideal for creating chemical libraries for drug screening.[5][7]

Part 3: Therapeutic Derivatives and Pharmacological Applications

The 1,3-benzodioxole nucleus, delivered via our precursor, is a key pharmacophore in a range of therapeutic areas. The acetic acid side chain provides the synthetic gateway to these diverse molecular architectures.

Isoquinoline and Dihydroisoquinoline Analogs

The isoquinoline core is found in many alkaloids with potent biological activity.[8] Synthetic derivatives are of great interest for their therapeutic potential. The acetic acid group of our precursor can be elaborated and cyclized to form dihydroisoquinoline systems.

-

Pharmacological Profile: Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized and shown to possess significant free-radical scavenging activity.[9] Furthermore, they have demonstrated inhibitory activity against enzymes such as D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases and other conditions related to oxidative stress.[9] The synthesis often involves a Bischler-Napieralski reaction as a key cyclization step.[9]

Oxadiazole and Thiadiazole Heterocycles

The 1,3,4-oxadiazole ring is a well-known bioisostere for carboxylic acids and amides and is a common feature in medicinal chemistry.[10] Compounds containing this moiety exhibit a broad spectrum of pharmacological activities.[11][12]

-

Synthesis Strategy: The acetic acid group of our precursor can be converted to a hydrazide. This key intermediate can then be cyclized with various reagents (e.g., carboxylic acids, carbon disulfide) to form the 1,3,4-oxadiazole ring system.[13]

-

Pharmacological Profile: 1,3,4-oxadiazole derivatives are investigated for a wide range of activities, including:

-

Antimicrobial and Antifungal: Many analogs show potent activity against various bacterial and fungal strains.[10][12]

-

Anti-inflammatory: These compounds have been explored as non-steroidal anti-inflammatory agents.[12]

-

Anticancer: The scaffold is present in numerous compounds with antiproliferative activity against various cancer cell lines.[12][14]

-

Kinase Inhibitors

While not always synthesized directly from the acetic acid derivative, the 1,3-benzodioxole scaffold is a key component in potent kinase inhibitors. A prime example is AZD0530 (Saracatinib) , a dual-specific c-Src/Abl kinase inhibitor.[15] This compound features a substituted N-(5-chloro-1,3-benzodioxol-4-yl) group. The development of such molecules underscores the electronic and steric properties imparted by the benzodioxole ring in achieving high-affinity binding to kinase domains. The acetic acid precursor provides a valuable starting point for generating novel analogs for kinase inhibitor screening programs.

Summary of Pharmacological Activities

| Derivative Class | Core Scaffold | Key Pharmacological Activities | Potential Therapeutic Areas |

| Dihydroisoquinolines | 3,4-Dihydroisoquinoline | Free-radical scavenging, Enzyme inhibition (AChE, BuChE, DAAO)[9] | Neurodegenerative diseases, Oxidative stress disorders |

| Oxadiazoles/Thiadiazoles | 1,3,4-Oxadiazole / Thiadiazole | Antibacterial, Antifungal, Anti-inflammatory, Anticancer[10][12][16] | Infectious diseases, Inflammation, Oncology |

| Antitumor Agents | 1,3-Benzodioxole | Cytotoxicity, Growth inhibition[14] | Oncology |

| Kinase Inhibitors | Substituted Benzodioxole | Inhibition of c-Src, Abl kinases[15] | Oncology, Cancer Progression |

Part 4: Future Perspectives and Conclusion

The utility of 1,3-Benzodioxol-4-ylacetic acid extends beyond the applications detailed here. Its role as a versatile precursor is set to expand with the advent of new synthetic technologies.

-

Flow Chemistry: The acylation of 1,3-benzodioxole has been successfully demonstrated in continuous flow processes, suggesting that the synthesis of the precursor and its subsequent derivatization could be integrated into more efficient, scalable, and sustainable manufacturing pipelines.[17]

-

Novel Scaffolds: The combination of the Ugi reaction with other transformations (e.g., Ugi/Heck coupling, Ugi/Diels-Alder) opens up avenues to even more complex and diverse molecular architectures starting from this simple precursor.[6]

-

Fragment-Based Drug Discovery (FBDD): The benzodioxole acetic acid fragment itself can be used in FBDD screening campaigns to identify initial low-affinity binders, which can then be elaborated into potent leads.

1,3-Benzodioxol-4-ylacetic acid is more than just a simple building block; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, coupled with the versatile reactivity of the acetic acid side chain, provides efficient access to privileged scaffolds and enables the rapid generation of molecular diversity. From complex peptidomimetics via the Ugi reaction to potent heterocyclic therapeutic agents, this precursor has cemented its role as a cornerstone in the synthesis of biologically active molecules. As synthetic methodologies continue to evolve, the importance and application of 1,3-Benzodioxol-4-ylacetic acid in drug discovery are poised to grow ever stronger.

References

-

Ugi reaction - Wikipedia . Wikipedia. Available from: [Link]

-

Wessjohann, L. A., Kaluderovic, G. N., Neves Filho, R. A. W., Morejon, M. C., Lemanski, G., & Ziegler, T. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction) . Science of Synthesis, 2007/1, 443-480. Available from: [Link]

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives . Il Farmaco, 57(10), 853-859. Available from: [Link]

-

Shaaban, S., & Tinschert, A. (2022). Ugi Four-Component Reactions Using Alternative Reactants . Molecules, 27(19), 6683. Available from: [Link]

-

Leite, A. C. L., & Brondani, D. J. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain . Main Group Metal Chemistry, 23(1). Available from: [Link]

-

Ugi Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]

-

acetic acid;N-(1,3-benzodioxol-5-ylmethyl)-4-([3]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide | C25H25N5O5S - PubChem . PubChem. Available from: [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor . Journal of Medicinal Chemistry, 49(22), 6465-6488. Available from: [Link]

-

Al-Hadedi, A. A. M., et al. (2020). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction . World Journal of Pharmaceutical Research, 9(9), 106-119. Available from: [Link]

-

Diot-Neant, F., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole . Catalysts, 14(2), 114. Available from: [Link]

-

Dömling, A. (2000). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles . Current Opinion in Chemical Biology, 4(3), 318-323. Available from: [Link]

-

Shinozaki, Y., Popov, S., & Plenio, H. (2018). 1,3-Benzodioxole derivatives in pharmaceutical chemistry . ResearchGate. Available from: [Link]

-

Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. Available from: [Link]

-

Baxter, A. D., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor . Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299. Available from: [Link]

-

Kouznetsov, V. V., et al. (2021). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide . Molbank, 2021(4), M1289. Available from: [Link]

-

Duarte, M., et al. (2012). Synthetic approaches and pharmacological activity of 1,3,4-oxadiazoles: a review of the literature from 2000-2012 . Molecules, 17(9), 10192-10231. Available from: [Link]

-

Product Class 5: Isoquinolines . Science of Synthesis. Available from: [Link]

-

Kumar, A., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs . International Journal of Pharmaceutical & Biological Archives, 3(2), 353-357. Available from: [Link]

-

Leśniak, S., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity . Molecules, 19(10), 15925-15948. Available from: [Link]

-

Rostom, S. A. F., et al. (2011). 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile . Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2471. Available from: [Link]

-

Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions . ResearchGate. Available from: [Link]

-

Duarte, M., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 . Molecules, 17(9), 10192-10231. Available from: [Link]

-

Wujec, M., & Pitucha, M. (2019). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols . Molecules, 24(17), 3174. Available from: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity . Letters in Applied NanoBioScience, 12(3), 82. Available from: [Link]

Sources

- 1. worldresearchersassociations.com [worldresearchersassociations.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. Ugi reaction - Wikipedia [en.wikipedia.org]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic approaches and pharmacological activity of 1,3,4-oxadiazoles: a review of the literature from 2000-2012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nanobioletters.com [nanobioletters.com]

- 14. researchgate.net [researchgate.net]

- 15. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence of "1,3-Benzodioxole" derivatives

An In-Depth Technical Guide to the Natural Occurrence of 1,3-Benzodioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a prominent structural scaffold found in a vast array of naturally occurring compounds, primarily within the plant kingdom. This guide provides a comprehensive technical overview of the natural distribution, biosynthesis, and profound biological significance of these derivatives. We will delve into the enzymatic formation of the characteristic methylenedioxy bridge, explore the diverse chemical classes that feature this ring system—from phenylpropenes and alkaloids to lignans—and detail their ecological roles and pharmacological activities. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for professionals in natural product chemistry, pharmacology, and drug development, highlighting the potential of these compounds as lead structures for novel therapeutics.

Introduction: The 1,3-Benzodioxole Core

The 1,3-benzodioxole is a heterocyclic organic compound where a benzene ring is fused to a 1,3-dioxole ring.[1] This seemingly simple structural motif is a cornerstone of numerous natural products, imparting unique chemical and biological properties.[2][3] Its rigid, planar structure and the electron-donating nature of the methylenedioxy bridge significantly influence the molecule's reactivity, stability, and interactions with biological targets.[1] Found in essential oils, spices, and medicinal plants, these derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects, making them a focal point of research in drug discovery and development.[4][5][6][7]

Natural Distribution and Key Derivatives

The 1,3-benzodioxole scaffold is particularly widespread in higher plants. Several key plant families are renowned for producing a rich diversity of these compounds. The prevalence of this moiety underscores its evolutionary importance, likely in plant defense mechanisms.

| Plant Family | Representative Genera | Notable 1,3-Benzodioxole Derivatives |

| Piperaceae | Piper (Pepper) | Piperine |

| Myristicaceae | Myristica (Nutmeg) | Myristicin, Safrole |

| Apiaceae | Petroselinum, Anethum | Apiol, Dillapiole |

| Berberidaceae | Podophyllum | Podophyllotoxin |

| Pedaliaceae | Sesamum (Sesame) | Sesamin, Sesamol |

| Sassafrasaceae | Sassafras | Safrole |

Major Classes of Natural 1,3-Benzodioxole Derivatives:

-

Phenylpropenes: This class includes compounds like safrole , the principal component of sassafras oil; myristicin , found in nutmeg and mace[8]; apiol from parsley and celery; and dillapiole from dill and fennel root.[4] These volatile compounds are often key components of essential oils and contribute significantly to the plant's aroma and defense.

-

Alkaloids: The most famous example is piperine , the alkaloid responsible for the pungency of black pepper (Piper nigrum).[2][9] Other examples include protopine and cryptopine , found in various members of the Papaveraceae family.[10]

-

Lignans: These are complex polyphenols formed from the dimerization of phenylpropanoid precursors. Notable examples include podophyllotoxin , a potent antimitotic agent isolated from the rhizomes of Podophyllum species, and sesamin , a major lignan in sesame oil.[4]

-

Simple Phenols: Sesamol , found in sesame oil, is a simple yet potent antioxidant derivative.[2]

The Biosynthetic Pathway: Formation of the Methylenedioxy Bridge

The biosynthesis of 1,3-benzodioxole derivatives originates from the well-established shikimate pathway , which produces the aromatic amino acid L-phenylalanine. Phenylalanine is then converted into various phenylpropanoid precursors. The defining step in the formation of the 1,3-benzodioxole ring is the cyclization of an ortho-dihydroxyphenyl (catechol) intermediate.

This crucial transformation is catalyzed by a specific class of cytochrome P450-dependent enzymes . These enzymes utilize a methylene donor, typically S-adenosyl-L-methionine (SAM), to form the characteristic methylenedioxy bridge across the two adjacent hydroxyl groups. This enzymatic reaction is a highly efficient and specific process that is fundamental to the biosynthesis of thousands of natural products.

Caption: General biosynthetic pathway to the 1,3-benzodioxole ring.

A specific and well-studied example is the final step in the biosynthesis of piperine. This involves the enzymatic condensation of piperoyl-CoA (which contains the 1,3-benzodioxole moiety) with piperidine, catalyzed by piperine synthase.[9][11]

Biological Activities and Pharmacological Significance

The natural prevalence of 1,3-benzodioxole derivatives is matched by their diverse and potent biological activities. Many of these compounds have been investigated for their therapeutic potential.

Piperine: The Bioavailability Enhancer

Found in black pepper, piperine is renowned for its ability to enhance the bioavailability of other drugs and nutrients.[2]

-

Mechanism of Action: Piperine is a potent inhibitor of key drug-metabolizing enzymes, particularly cytochrome P450 (CYP3A4) , and the drug efflux transporter P-glycoprotein . By inhibiting these systems in the liver and intestinal wall, piperine slows down the metabolism and excretion of co-administered substances, leading to higher plasma concentrations and enhanced therapeutic efficacy.

-

Other Activities: Piperine also exhibits significant anti-inflammatory, antioxidant, and neuroprotective properties.

Podophyllotoxin: A Lead for Anticancer Drugs

Podophyllotoxin, a lignan from the Mayapple plant, is a powerful antimitotic agent that inhibits cell division by binding to tubulin and preventing microtubule formation.[4]

-

Causality in Drug Design: While highly potent, podophyllotoxin's clinical use is limited by its toxicity. This prompted its use as a lead compound for semi-synthetic analogs with improved therapeutic indices. The resulting drugs, Etoposide and Teniposide , are clinically essential anticancer agents.[4] They have a modified mechanism, acting as topoisomerase II inhibitors, which demonstrates how a natural product scaffold can be rationally modified to optimize therapeutic action. The presence of the 1,3-benzodioxole moiety is crucial for their activity.[4]

Safrole and Myristicin: From Flavor to Toxicology

These phenylpropenes are well-known for their use as flavoring agents and in traditional medicine.[8] However, their toxicological profiles require careful consideration.

-

Metabolic Activation: In mammals, the allyl side chain of safrole can be hydroxylated and then sulfated to form a highly reactive electrophilic intermediate. This metabolite can form DNA adducts, which is the basis for its classification as a potential carcinogen.[8] This metabolic pathway is a critical consideration in drug development when designing molecules with similar structural features.

-

Psychoactive Effects: Myristicin is known to be the primary psychoactive component of nutmeg, acting as a weak monoamine oxidase inhibitor.

Sesamol and Sesamin: Antioxidant and Synergistic Power

Found in sesame oil, these compounds are noted for their health benefits and unique chemical properties.

-

Antioxidant Activity: Sesamol is a potent antioxidant that scavenges free radicals and protects against oxidative damage.

-

Insecticide Synergism: Like many 1,3-benzodioxole derivatives, sesamin can inhibit insect microsomal mixed-function oxidases (MFOs).[1] This action prevents the insect from detoxifying insecticides like pyrethrum, thus synergizing their lethal effect. This principle of MFO inhibition is a key consideration in pharmacology for predicting drug-drug interactions.[1]

Methodologies: Extraction, Isolation, and Characterization

The isolation of 1,3-benzodioxole derivatives from natural sources is a cornerstone of natural product chemistry. The following protocol provides a validated, step-by-step workflow for the extraction and isolation of piperine from black pepper, a representative process for this class of compounds.

Experimental Protocol: Isolation of Piperine from Piper nigrum

This protocol is designed as a self-validating system, where the success of each step can be monitored by thin-layer chromatography (TLC) before proceeding to the next.

1. Materials and Reagents:

-

Whole black peppercorns

-

Dichloromethane (DCM) or Ethanol (95%)

-

Potassium Hydroxide (KOH), 10% solution in ethanol

-

Diatomaceous earth (e.g., Celite)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Rotary evaporator, grinder, filtration apparatus, chromatography columns

2. Step-by-Step Methodology:

-

Step 1: Sample Preparation & Extraction

-

Grind 50 g of whole black peppercorns into a fine powder using a coffee grinder or mortar and pestle. Rationale: Increasing the surface area maximizes solvent penetration and extraction efficiency.

-

Transfer the powder to a 500 mL Erlenmeyer flask and add 250 mL of Dichloromethane.

-

Stopper the flask and stir at room temperature for 3-4 hours or allow to stand overnight. Rationale: DCM is an effective solvent for moderately polar alkaloids like piperine.[9]

-

Filter the mixture through a Büchner funnel packed with a small layer of diatomaceous earth over filter paper. Wash the solid residue with an additional 50 mL of DCM. Rationale: Diatomaceous earth prevents fine particles from clogging the filter paper.

-

-

Step 2: Concentration and Resin Removal

-

Combine the filtrates and concentrate the solution to a volume of approximately 20-30 mL using a rotary evaporator. This will yield a dark, oily residue.

-

To the concentrated extract, add 25 mL of 10% ethanolic KOH solution and heat gently for 15 minutes. Rationale: This step saponifies and removes resinous materials, particularly chavicine (an isomer of piperine), which would otherwise co-crystallize and contaminate the product.[9]

-

Allow the solution to cool, then decant the supernatant from the insoluble residue.

-

-

Step 3: Crystallization

-

Place the decanted supernatant in an ice bath for 2-4 hours, or in a refrigerator overnight.

-

Yellow needle-like crystals of crude piperine should precipitate.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol. Rationale: Cold solvent minimizes the loss of the desired product, which has some solubility at higher temperatures.

-

-

Step 4: Purification (Flash Column Chromatography)

-

Assess the purity of the crude crystals using TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). If significant impurities are present, further purification is required.

-

Prepare a silica gel column.

-

Dissolve the crude piperine in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the column.

-

Elute the column with a gradient of Hexane:Ethyl Acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate. Collect fractions. Rationale: This separates piperine from any remaining non-polar or highly polar impurities.[12]

-

Monitor the fractions by TLC and combine those containing pure piperine.

-

Evaporate the solvent from the combined pure fractions to yield purified piperine.

-

-

Step 5: Characterization

-

Determine the melting point (expected: 130-133 °C).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure. Key ¹H NMR signals include the characteristic methylenedioxy singlet (~5.9-6.0 ppm) and the distinct signals of the conjugated diene system.

-

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]

- 4. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 6. worldresearchersassociations.com [worldresearchersassociations.com]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Piperine - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to 2-(1,3-Benzodioxol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Benzodioxol-4-yl)acetic acid, a notable positional isomer of the more common 3,4-methylenedioxyphenylacetic acid (homopiperonylic acid), is a specialized chemical compound of significant interest in the pharmaceutical sciences. Its primary relevance lies in its role as a process-related impurity and reference standard in the manufacturing of Tadalafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction and pulmonary hypertension. Understanding the chemical identity, synthesis, and analytical profile of this compound is crucial for quality control, regulatory compliance, and the development of robust drug manufacturing processes. This guide provides a comprehensive overview of 2-(1,3-Benzodioxol-4-yl)acetic acid, offering insights into its chemical properties, synthesis, and analytical methodologies.

Part 1: Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is foundational for all scientific and regulatory purposes. This section details the IUPAC name, CAS registry number, and common synonyms for the topic compound.

IUPAC Name

The systematically generated IUPAC name for this compound is 2-(benzo[d][1][2]dioxol-4-yl)acetic acid .[3]

Synonyms and Identifiers

In scientific literature and commercial listings, this compound is also known by several other names and identifiers:

-

1,3-Benzodioxol-4-ylacetic acid

-

Tadalafil Impurity 10

| Identifier | Value |

| CAS Number | 100077-49-4[3] |

| Molecular Formula | C₉H₈O₄[3] |

| Molecular Weight | 180.16 g/mol [3] |

Part 2: Synthesis and Chemical Properties

The synthesis of 2-(1,3-Benzodioxol-4-yl)acetic acid is not widely documented in publicly available literature, primarily due to its nature as a specific impurity rather than a target molecule with direct therapeutic applications. However, a general understanding of its formation can be extrapolated from synthetic routes for related benzodioxole derivatives and Tadalafil impurities.

Plausible Synthetic Pathway

The synthesis of this compound would likely originate from a starting material where the benzodioxole ring is substituted at the 4-position. A plausible, though not definitively documented, synthetic route is outlined below. This pathway is presented for illustrative purposes and would require laboratory validation.

Caption: A plausible synthetic pathway for 2-(1,3-Benzodioxol-4-yl)acetic acid.

Step-by-Step Methodology (Hypothetical):

-

Bromination: 4-Methyl-1,3-benzodioxole would undergo radical bromination, for instance, using N-bromosuccinimide (NBS) and a radical initiator like AIBN or light, to yield 4-(bromomethyl)-1,3-benzodioxole. The reaction would need to be carefully controlled to favor benzylic bromination over aromatic bromination.

-

Cyanation: The resulting benzylic bromide would then be reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent to form 2-(1,3-benzodioxol-4-yl)acetonitrile.

-

Hydrolysis: The final step would involve the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to yield the desired 2-(1,3-Benzodioxol-4-yl)acetic acid.

It is important to note that as a known impurity in Tadalafil synthesis, its formation may also occur as a byproduct from one of the starting materials or intermediates used in the Tadalafil manufacturing process.[1][4]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [3] |

| Molecular Weight | 180.16 g/mol | [3] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | - |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |

Part 3: Applications and Significance in Drug Development

The primary and most critical application of 2-(1,3-Benzodioxol-4-yl)acetic acid is its use as a pharmaceutical reference standard .[3]

Role as a Tadalafil Impurity

In the synthesis of Tadalafil, various process-related impurities and degradation products can arise. Regulatory bodies such as the FDA and EMA require stringent control and monitoring of these impurities to ensure the safety and efficacy of the final drug product. 2-(1,3-Benzodioxol-4-yl)acetic acid has been identified as "Tadalafil Impurity 10". Its presence, even in trace amounts, must be quantified.

Caption: Workflow illustrating the use of the reference standard in quality control.

Importance as a Reference Standard

As a reference standard, a highly purified and well-characterized sample of 2-(1,3-Benzodioxol-4-yl)acetic acid serves several critical functions:

-

Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this specific impurity in Tadalafil.[3]

-

Routine Quality Control: In routine manufacturing, it is used as a standard to confirm the identity and measure the concentration of the impurity in each batch of the active pharmaceutical ingredient (API).[3]

-

Stability Testing and Impurity Profiling: It aids in stability studies to understand how the impurity levels may change over time under different storage conditions.[3]

Part 4: Analytical Characterization

The definitive identification and quantification of 2-(1,3-Benzodioxol-4-yl)acetic acid rely on modern analytical techniques. While a complete set of publicly available spectra for this specific isomer is scarce, the following methods would be employed for its characterization.

Spectroscopic Data

A Certificate of Analysis for a reference standard of this compound would typically include the following spectroscopic data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the acetic acid side chain, the methylene protons of the dioxole ring, and the acidic proton of the carboxylic acid. The splitting patterns of the aromatic protons would be key to confirming the 4-position substitution.

-

¹³C NMR would provide the number of unique carbon atoms and their chemical environments, further confirming the structure.

-

-